molecular formula C13H25NO3 B12983788 tert-Butyl (1-(1-hydroxyethyl)-3,3-dimethylcyclobutyl)carbamate

tert-Butyl (1-(1-hydroxyethyl)-3,3-dimethylcyclobutyl)carbamate

Cat. No.: B12983788
M. Wt: 243.34 g/mol
InChI Key: OYFWAFFPPXIWPA-UHFFFAOYSA-N
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Description

tert-Butyl (1-(1-hydroxyethyl)-3,3-dimethylcyclobutyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and polymer chemistry. This particular compound features a tert-butyl group, a hydroxyethyl group, and a dimethylcyclobutyl ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(1-hydroxyethyl)-3,3-dimethylcyclobutyl)carbamate can be achieved through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the desired carbamate .

Industrial Production Methods

Industrial production of carbamates often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere. This method allows for high purity products through simple filtration .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(1-hydroxyethyl)-3,3-dimethylcyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyethyl group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyethyl group.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (1-(1-hydroxyethyl)-3,3-dimethylcyclobutyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: In the polymer industry, it is used as a monomer or additive to enhance the properties of polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1-hydroxyethyl)-3,3-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(1-hydroxyethyl)-3,3-dimethylcyclobutyl)carbamate is unique due to its combination of a hydroxyethyl group and a dimethylcyclobutyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-[1-(1-hydroxyethyl)-3,3-dimethylcyclobutyl]carbamate

InChI

InChI=1S/C13H25NO3/c1-9(15)13(7-12(5,6)8-13)14-10(16)17-11(2,3)4/h9,15H,7-8H2,1-6H3,(H,14,16)

InChI Key

OYFWAFFPPXIWPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC(C1)(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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